chemical and physical properties of 8-Fluoro-4-hydrazinoquinoline
chemical and physical properties of 8-Fluoro-4-hydrazinoquinoline
An In-depth Technical Guide to 8-Fluoro-4-hydrazinoquinoline
This guide serves as a comprehensive technical resource on 8-Fluoro-4-hydrazinoquinoline, designed for researchers, medicinal chemists, and professionals in drug development. It delves into the core chemical and physical properties of this versatile heterocyclic compound, offering insights into its synthesis, reactivity, and potential applications, grounded in established scientific principles.
Introduction: The Strategic Importance of a Fluorinated Quinoline Synthon
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably antimalarials like chloroquine. The strategic incorporation of a fluorine atom and a hydrazino group onto this scaffold, as in 8-Fluoro-4-hydrazinoquinoline, creates a molecule of significant interest for modern drug discovery.
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Fluorine Substitution: The introduction of a fluorine atom at the 8-position can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the quinoline nitrogen, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]
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The Hydrazino Moiety: The hydrazino group at the 4-position is a versatile synthetic handle and a key pharmacophoric element. It serves as a potent nucleophile, readily reacting with carbonyl compounds to form stable hydrazone derivatives.[3] This reactivity is fundamental to combinatorial chemistry and the generation of compound libraries for screening. Furthermore, hydrazones themselves are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticonvulsant, and antitumoral properties.[3][4]
This guide provides a detailed examination of 8-Fluoro-4-hydrazinoquinoline, consolidating its known properties and offering predictive insights based on analogous structures to empower its application in research and development.
Chemical Identity and Physicochemical Properties
8-Fluoro-4-hydrazinoquinoline is most commonly available as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the free base and the salt form, as their properties differ.
| Property | 8-Fluoro-4-hydrazinoquinoline (Free Base) | 8-Fluoro-4-hydrazinoquinoline HCl (Salt) | Reference |
| CAS Number | 49611-99-6 | 1171070-31-7 | [5][6] |
| Molecular Formula | C₉H₈FN₃ | C₉H₉ClFN₃ | [5][6] |
| Molecular Weight | 177.18 g/mol | 213.64 g/mol | [6][7] |
| Appearance | Solid (predicted) | Solid | [5][8] |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | 50.94 Ų | [6] |
| logP (Computed) | 2.08 | 2.08 (for free base) | [6] |
| Hydrogen Bond Donors | 2 | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | 3 | [6] |
| Rotatable Bonds | 1 | 1 | [6] |
| Storage | - | Sealed in dry, 2-8°C | [6] |
Note: Experimental physical properties such as melting point and solubility are not widely reported in the literature. The data presented are primarily from chemical supplier databases and computational models.
Synthesis and Reactivity
Retrosynthetic Analysis and Plausible Synthesis
The most logical and field-proven approach to synthesizing 4-hydrazinoquinolines is through nucleophilic aromatic substitution (SₙAr) of a 4-chloroquinoline precursor. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for attack by nucleophiles.
Caption: Retrosynthesis of 8-Fluoro-4-hydrazinoquinoline.
The precursor, 8-fluoro-4-chloroquinoline, is a critical intermediate that can be synthesized from simpler aromatic compounds.[9] The final step involves reacting this chloro-substituted quinoline with an excess of hydrazine hydrate, typically in a protic solvent like ethanol under reflux conditions.
Core Reactivity: The Hydrazone Formation
The primary utility of 8-Fluoro-4-hydrazinoquinoline in drug development lies in its reaction with aldehydes and ketones to form hydrazones. This condensation reaction is robust, generally high-yielding, and serves as a powerful method for molecular diversification.[10] The terminal nitrogen of the hydrazino group acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.[10]
Caption: General reaction scheme for hydrazone synthesis.
This reaction is pivotal because the resulting hydrazone linker can be designed to be stable or pH-sensitive, allowing for applications in prodrugs and targeted drug delivery systems.[11] The diverse R-groups introduced from the carbonyl compound allow for systematic exploration of structure-activity relationships (SAR).
Spectral Characterization (Predicted)
While a complete, published spectral dataset for this specific molecule is scarce, its characteristic spectral features can be reliably predicted based on fundamental principles and data from analogous structures.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the five protons on the quinoline core. The coupling patterns (doublets, triplets, doublet of doublets) will be complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the hydrazino group (-NH-NH₂) will likely appear as broad singlets, and their chemical shift will be sensitive to solvent and concentration.
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¹³C NMR: Nine distinct signals are expected for the quinoline carbons. The carbon atom directly bonded to fluorine (C8) will exhibit a large one-bond C-F coupling constant. Other carbons in proximity will show smaller two- and three-bond couplings.
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¹⁹F NMR: This is a key technique for fluorinated compounds.[2] A single resonance is expected for the fluorine atom at the C8 position. Its chemical shift will be indicative of the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy
Key diagnostic peaks are predicted to include:
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N-H Stretching: Broad absorptions in the 3200-3400 cm⁻¹ region, characteristic of the -NH and -NH₂ groups.
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C=N and C=C Stretching: A series of sharp peaks between 1500-1650 cm⁻¹, corresponding to the aromatic quinoline system.
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C-F Stretching: A strong, characteristic absorption typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) for the free base would be observed at m/z = 177. The fragmentation pattern would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃) and potentially the elimination of HCN from the quinoline ring system.[14]
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 178.1 for the free base.
Applications in Research and Drug Development
The structure of 8-Fluoro-4-hydrazinoquinoline makes it a prime candidate for development in several therapeutic areas.
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Antimicrobial Agents: The quinoline core is a well-established anti-infective scaffold. Hydrazone derivatives of quinolines have shown potent antibacterial and antimalarial activity.[3] The mechanism often involves chelation of essential metal ions or inhibition of key enzymes like DNA gyrase.[1]
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Anti-cancer Agents: Many hydrazone-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanisms include enzyme inhibition, disruption of cell signaling pathways, and induction of apoptosis.
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HIV and Viral Inhibitors: Hydrazone derivatives have been investigated as inhibitors of viral enzymes. For example, derivatives of 7-hydrazino-8-hydroxyquinoline were found to inhibit the strand transfer process of HIV integrase.[15]
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Chemical Probes and Sensors: Analogous to the well-known metal-chelating properties of 8-hydroxyquinoline, this compound could serve as a scaffold for developing fluorescent sensors for specific metal ions.[16]
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-4-hydrazinoquinoline Hydrochloride
This is a representative protocol adapted from procedures for analogous compounds. All work should be conducted in a fume hood with appropriate personal protective equipment.
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-4-chloroquinoline (1.0 eq).
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Solvent: Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram).
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 4.0-5.0 eq) to the solution dropwise.
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Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
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Isolation (Free Base): The crude product can be isolated by precipitation upon adding water, followed by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Final Product: Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 8-Fluoro-4-hydrazinoquinoline hydrochloride.
Protocol 2: General Procedure for Hydrazone Derivative Synthesis
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Setup: In a suitable flask, dissolve 8-Fluoro-4-hydrazinoquinoline (1.0 eq) in ethanol or methanol.
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Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux for 2-6 hours. The product often precipitates out of the solution upon formation.
-
Isolation: Cool the reaction mixture. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol.
Conclusion
8-Fluoro-4-hydrazinoquinoline is a strategically designed chemical building block with significant potential for medicinal chemistry and materials science. Its fluorinated quinoline core provides a privileged scaffold with favorable ADME properties, while the reactive hydrazino group allows for extensive and straightforward derivatization. The insights and protocols provided in this guide are intended to facilitate its use in the laboratory, enabling researchers to explore the vast chemical space of its derivatives and unlock new therapeutic and technological applications.
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